molecular formula C13H30N2O4 B085757 Nalco L-699 CAS No. 139-90-2

Nalco L-699

Cat. No.: B085757
CAS No.: 139-90-2
M. Wt: 278.39 g/mol
InChI Key: VUTCGUXQNADIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalco L-699 is a useful research compound. Its molecular formula is C13H30N2O4 and its molecular weight is 278.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23966. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Nalco L-699 critical for experimental design, and how should they be validated?

  • Methodological Answer : Researchers should prioritize properties such as solubility, thermal stability, and reactivity under experimental conditions. Techniques like differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment are recommended. Validation requires adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity . For reproducibility, document protocols using standardized templates (e.g., electronic lab notebooks) and perform triplicate measurements under controlled conditions .

Q. How should researchers determine the optimal concentration range of this compound for efficacy studies in aqueous systems?

  • Methodological Answer : Conduct dose-response experiments using a factorial design to isolate concentration-dependent effects. Predefine acceptance criteria (e.g., threshold activity levels) and use statistical tools like ANOVA to identify significant variations. Reference solvent compatibility data from prior studies to avoid confounding variables .

Q. What standardized protocols exist for synthesizing or purifying this compound to ensure batch-to-batch consistency?

  • Methodological Answer : Follow peer-reviewed synthesis protocols with detailed reaction parameters (temperature, pH, catalysts). Implement quality control via spectroscopic characterization (e.g., NMR, FTIR) and chromatographic purity checks. Cross-validate results with independent labs to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

  • Methodological Answer : Perform comparative stability studies using accelerated aging tests (e.g., 40°C/75% relative humidity) and monitor degradation products via mass spectrometry. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and use meta-analysis to reconcile discrepancies in literature data . Statistical tools like multivariate regression can isolate confounding factors (e.g., trace impurities) .

Q. What advanced analytical techniques are recommended to characterize this compound’s interactions with co-formulants in complex matrices?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and surface plasmon resonance (SPR) for real-time interaction kinetics. Pair with computational modeling (e.g., molecular dynamics simulations) to predict synergistic or antagonistic effects. Document workflows using ALCOA+-compliant electronic lab notebooks .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ a combination of in vitro assays (e.g., enzyme inhibition studies) and in silico docking simulations. Use knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity. Ensure blinding and randomization to minimize bias, and pre-register study protocols to enhance transparency .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are most appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals and assess goodness-of-fit via R² or Akaike information criterion (AIC). For multi-parametric datasets, consider machine learning algorithms (e.g., random forests) to identify hidden patterns .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?

  • Methodological Answer : Conduct process robustness studies using design of experiments (DoE) to evaluate critical parameters (e.g., mixing speed, temperature gradients). Perform equivalence testing with tolerance intervals and document deviations in real-time using audit trails .

Properties

CAS No.

139-90-2

Molecular Formula

C13H30N2O4

Molecular Weight

278.39 g/mol

IUPAC Name

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol

InChI

InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3

InChI Key

VUTCGUXQNADIRX-UHFFFAOYSA-N

SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O

Canonical SMILES

CC(CN(CCN(CC(C)O)CC(C)O)CCO)O

Key on ui other cas no.

139-90-2
845526-22-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Examples of suitable hydroxyalkylated ethylenediamines include, but are not limited to N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine and N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. N-hydroxyethyl,N,N′,N′-tris(2-hydroxypropyl)ethylenediamine, and combinations of two or more thereof will not give solid. Preferably, the hydroxyalkylated ethylenediamine is N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine or N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. The hydroxyalkylated ethylene diamine, N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine, is available commercially, for example, from BASF Corporation, Mount Olive, N.J., under the name QUADROL polyol.
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